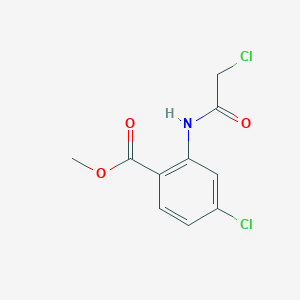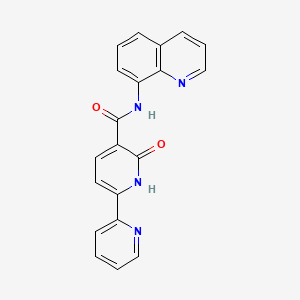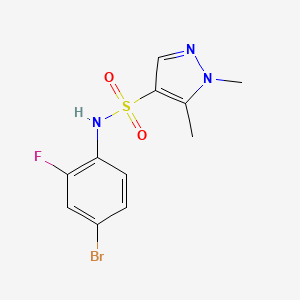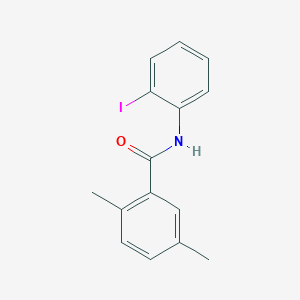
4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester
Vue d'ensemble
Description
4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester, also known as CCABA or methyl 4-chloro-2-(2-chloroacetylamino)benzoate, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzoic acid derivatives and has a molecular formula of C11H10Cl2NO3.
Applications De Recherche Scientifique
4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester has been widely used in scientific research as a tool compound to study the role of acetylation in various biological processes. It is a potent inhibitor of the lysine acetyltransferase enzyme, which catalyzes the transfer of acetyl groups from acetyl-CoA to lysine residues on histones and other proteins. By inhibiting this enzyme, 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester can modulate gene expression and cellular signaling pathways, and thus has potential therapeutic applications in cancer, inflammation, and other diseases.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester involves its binding to the active site of lysine acetyltransferase enzymes, where it forms a covalent adduct with the enzyme's catalytic cysteine residue. This adduct blocks the transfer of acetyl groups from acetyl-CoA to lysine residues on histones and other proteins, leading to altered gene expression and cellular signaling.
Biochemical and Physiological Effects:
4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester has been shown to have a number of biochemical and physiological effects in various cell types and animal models. It can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis, and has been shown to enhance the efficacy of chemotherapy drugs in preclinical studies. 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester can also modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines, and has been proposed as a potential therapy for inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester has several advantages as a tool compound for scientific research. It is a potent and specific inhibitor of lysine acetyltransferase enzymes, and has been shown to be effective in a wide range of cell types and animal models. It is also relatively easy to synthesize and has a long shelf life. However, 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester has some limitations as well. It can be toxic at high concentrations, and its effects on lysine acetylation can be complex and context-dependent. Moreover, its use in vivo may be limited by its poor bioavailability and potential off-target effects.
Orientations Futures
There are many potential future directions for research on 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester. One area of interest is the development of more potent and selective lysine acetyltransferase inhibitors based on the structure of 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester. Another area is the use of 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester as a tool compound to study the role of lysine acetylation in various biological processes, including epigenetic regulation, cellular signaling, and disease pathogenesis. Finally, the therapeutic potential of 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester and related compounds in cancer, inflammation, and other diseases warrants further investigation.
Propriétés
IUPAC Name |
methyl 4-chloro-2-[(2-chloroacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c1-16-10(15)7-3-2-6(12)4-8(7)13-9(14)5-11/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBWWAHACOQEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7532325.png)
![N-cyclooctylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532328.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B7532334.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7532338.png)
![1-[[3-Fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-3-[(1-propylpyrrolidin-3-yl)methyl]urea](/img/structure/B7532340.png)
![N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532346.png)

![1-[(4-Chlorophenyl)-cyclopropylmethyl]-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7532355.png)

![7-[4-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7532366.png)

![5-Oxo-1-[4-[(6-oxo-1-propylpyridin-3-yl)sulfamoyl]phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B7532395.png)

![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-phenylcyclopropyl)urea](/img/structure/B7532426.png)